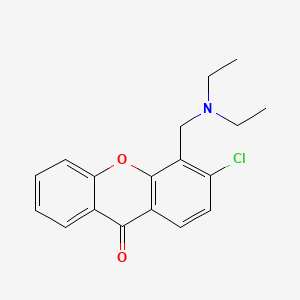
Xanthen-9-one, 3-chloro-4-(diethylamino)methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xanthen-9-one, 3-chloro-4-(diethylamino)methyl- is a derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities. The compound has a molecular formula of C18H18ClNO2 and a molar mass of 315.79 g/mol . Xanthone derivatives, including this compound, are known for their pharmacological properties, making them significant in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of xanthone derivatives, including Xanthen-9-one, 3-chloro-4-(diethylamino)methyl-, can be achieved through various methods. One common approach involves the condensation of a salicylic acid with a phenol derivative . Another method includes the reaction of an aryl aldehyde with a phenol derivative . Industrial production methods often utilize microwave heating to improve yield and reduce reaction times .
Analyse Chemischer Reaktionen
Xanthen-9-one, 3-chloro-4-(diethylamino)methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Wissenschaftliche Forschungsanwendungen
Xanthen-9-one, 3-chloro-4-(diethylamino)methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial and antifungal activities, making it useful in microbiological studies
Wirkmechanismus
The exact mechanism of action of Xanthen-9-one, 3-chloro-4-(diethylamino)methyl- is not fully understood. it is believed to exert its effects by modulating various pro-inflammatory and anti-inflammatory cytokines, indicating the recruitment of immune cells . The presence of chlorine at the C-3 position may enhance its antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
Xanthen-9-one, 3-chloro-4-(diethylamino)methyl- can be compared with other xanthone derivatives, such as:
7-bromo-1,3-dihydroxy-9H-xanthen-9-one: Known for its potent anticancer activity.
3-chloro-4,6-dimethoxy-1-methyl-9H-xanthen-9-one: Exhibits promising antibacterial activity.
2,7-dichloro-3,4,6-trimethoxy-1-methyl-9H-xanthen-9-one: Shows potent antifungal activity.
The uniqueness of Xanthen-9-one, 3-chloro-4-(diethylamino)methyl- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
43159-87-1 |
|---|---|
Molekularformel |
C18H18ClNO2 |
Molekulargewicht |
315.8 g/mol |
IUPAC-Name |
3-chloro-4-(diethylaminomethyl)xanthen-9-one |
InChI |
InChI=1S/C18H18ClNO2/c1-3-20(4-2)11-14-15(19)10-9-13-17(21)12-7-5-6-8-16(12)22-18(13)14/h5-10H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
LGMAIHUNBXLKBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


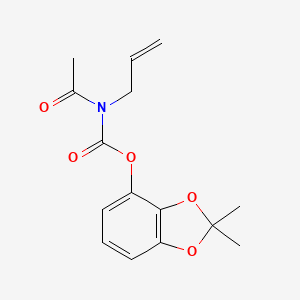
![1,1',1''-{[(4-Nitrophenyl)methoxy]methanetriyl}tribenzene](/img/structure/B14668472.png)

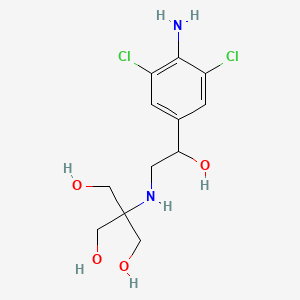
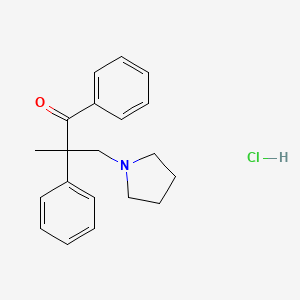
![4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B14668498.png)
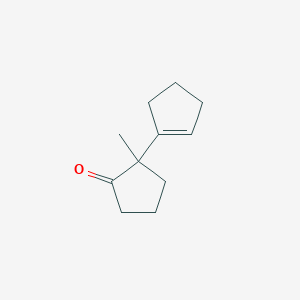
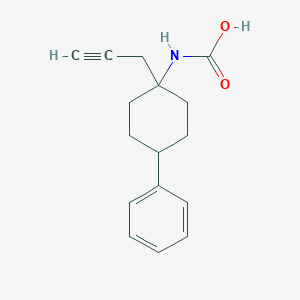

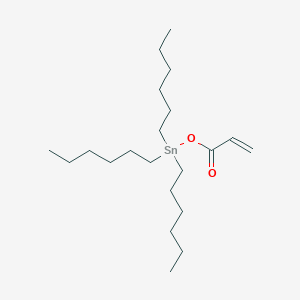
![2-{[3-(4-Hydroxyphenyl)acryloyl]oxy}butanedioic acid](/img/structure/B14668515.png)
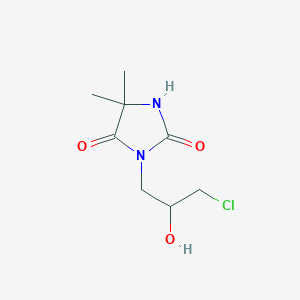
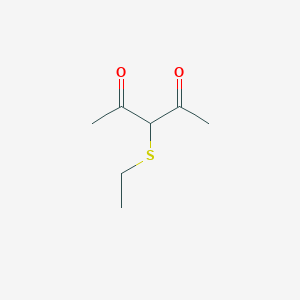
![3-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14668528.png)
